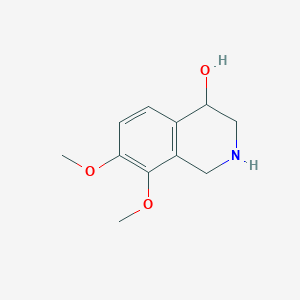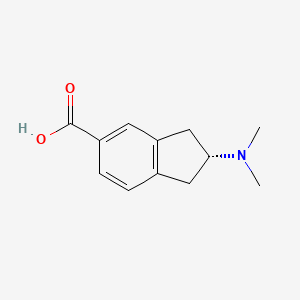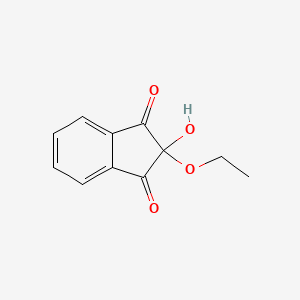
2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with ethoxy and hydroxy functional groups. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be cyclized to form the indene structure.
Friedel-Crafts Acylation: This method involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst, followed by cyclization to form the indene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. This may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1H-indene-1,3(2H)-dione: Lacks the ethoxy group, which may affect its chemical properties and applications.
2-Ethoxy-1H-indene-1,3(2H)-dione: Lacks the hydroxy group, which may influence its reactivity and biological activity.
1H-Indene-1,3(2H)-dione: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione is unique due to the presence of both ethoxy and hydroxy functional groups, which confer distinct chemical properties and potential applications. These functional groups may enhance its reactivity, solubility, and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H10O4 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
2-ethoxy-2-hydroxyindene-1,3-dione |
InChI |
InChI=1S/C11H10O4/c1-2-15-11(14)9(12)7-5-3-4-6-8(7)10(11)13/h3-6,14H,2H2,1H3 |
Clé InChI |
HAUKMIQLUXFUDP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C(=O)C2=CC=CC=C2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)

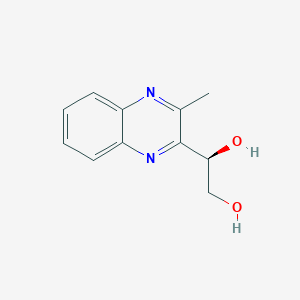
![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)
![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)
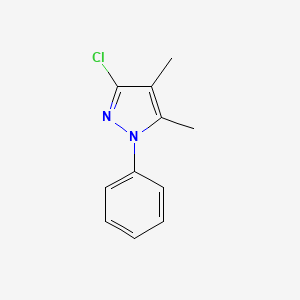
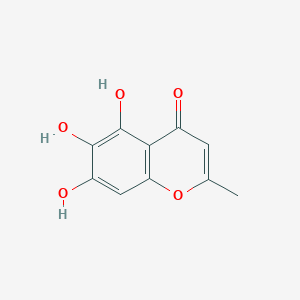
![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)
![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)


